N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include an azide derivative of cyclopentyl and an alkyne derivative of 4-methoxyphenyl.
Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative to form the carboxamide group. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalyst Optimization: Using copper(I) catalysts for the cycloaddition reaction to increase efficiency.
Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are common.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of N-cyclopentyl-1-(4-aminophenyl)-1H-1,2,3-triazole.
Substitution: Formation of N-cyclopentyl-1-(4-substituted phenyl)-1H-1,2,3-triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Labeling: Used in bioorthogonal chemistry for labeling proteins in living cells.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals due to its triazole core, which is known for antimicrobial and anticancer activities.
Industry
Agriculture: Potential use as a fungicide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It can interfere with signaling pathways by binding to receptors or other proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
Cyclopentyl Derivatives: Compounds like N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
Structural Features: The combination of a cyclopentyl group and a methoxyphenyl group attached to the triazole ring is unique.
Biological Activity:
This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-cyclopentyl-1-(4-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-21-13-8-6-12(7-9-13)19-10-14(17-18-19)15(20)16-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,16,20) |
InChI Key |
LDQNTHNGGLUDCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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